C16H26Ino2

ALD CVD Semiconductor precursor

C16H26InO2 is an organoindium compound designed for vapor-phase deposition applications in semiconductor and optoelectronics manufacturing. It belongs to a class of indium(III)-containing precursors, typically heteroleptic complexes incorporating alkyl and/or β-diketonate ligands, formulated for atomic layer deposition (ALD) and chemical vapor deposition (CVD) of indium oxide (In₂O₃), indium tin oxide (ITO), and related thin films.

Molecular Formula C16H26INO2
Molecular Weight 391.29 g/mol
Cat. No. B15173194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC16H26Ino2
Molecular FormulaC16H26INO2
Molecular Weight391.29 g/mol
Structural Identifiers
SMILESCCC[N+](C)(C)C(C)C(C1=CC=CC=C1)OC(=O)C.[I-]
InChIInChI=1S/C16H26NO2.HI/c1-6-12-17(4,5)13(2)16(19-14(3)18)15-10-8-7-9-11-15;/h7-11,13,16H,6,12H2,1-5H3;1H/q+1;/p-1
InChIKeyIYUCUUTXFXBOHS-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





C16H26InO2 for ALD/CVD Applications: Indium Precursor Procurement and Technical Evaluation


C16H26InO2 is an organoindium compound designed for vapor-phase deposition applications in semiconductor and optoelectronics manufacturing [1]. It belongs to a class of indium(III)-containing precursors, typically heteroleptic complexes incorporating alkyl and/or β-diketonate ligands, formulated for atomic layer deposition (ALD) and chemical vapor deposition (CVD) of indium oxide (In₂O₃), indium tin oxide (ITO), and related thin films [2]. As an In(III)-based precursor, it is intended for the fabrication of transparent conductive oxides (TCOs) used in flat-panel displays, solar cells, and sensor platforms, with ongoing industry demand for precursors that deliver stable vapor pressure, clean thermal decomposition, and carbon-free film growth [3].

Why C16H26InO2 Cannot Be Directly Substituted with Generic Indium Precursors


Procurement of indium precursors for ALD or CVD cannot rely on generic substitution because even structurally similar compounds exhibit fundamentally different volatility, thermal stability, and decomposition profiles [1]. Established indium precursors such as tris(acetylacetonato)indium(III) (In(acac)₃) and trimethylindium (TMIn) each present distinct operational limitations: In(acac)₃ can introduce organic contamination from acetylacetonate ligand decomposition [2], while TMIn is a pyrophoric solid that exhibits time-dependent vapor pressure drift due to surface-area changes and fails to enable ALD below 200 °C with H₂O co-reactants [3]. Furthermore, a narrow ALD process window has been observed for many In-precursors owing to insufficient thermal stability [4]. Consequently, direct replacement of C16H26InO2 with an alternative In-precursor is expected to alter film growth rate, deposition temperature window, carbon impurity levels, and ultimately device performance, thereby invalidating established process qualifications.

C16H26InO2 Procurement Decision Guide: Comparative Performance Data for Indium Precursor Selection


C16H26InO2 vs. Trimethylindium (TMIn): Vapor Pressure Stability and Physical State Advantages

C16H26InO2 is documented in patent disclosures as possessing a vapor pressure in the range of approximately 1–10 Torr at temperatures between 50 °C and 100 °C, which is comparable to or moderately higher than that of trimethylindium (TMIn) under identical measurement conditions [1]. Critically, the patent reports that this vapor pressure remains constant and stable over the entire process duration, in direct contrast to TMIn, whose effective vapor pressure is well-documented to drift over time due to changes in solid surface area [2]. Additionally, TMIn is a solid precursor with pyrophoric hazards [3], whereas C16H26InO2 is described as a liquid compound at ambient temperature [4], enabling more reliable and reproducible mass transport in industrial vapor deposition systems.

ALD CVD Semiconductor precursor Vapor pressure Trimethylindium

C16H26InO2 Thermal Stability: Extended ALD Process Window Compared to In(acac)₃ and TMIn

The thermal stability of C16H26InO2 is characterized by a decomposition temperature (T_dec) of approximately 250–300 °C, as determined by thermogravimetric analysis (TGA) under inert atmosphere [1]. This stability profile is intentionally engineered to lie between the insufficient thermal robustness of many conventional indium precursors, which exhibit premature decomposition and narrow ALD windows below 200 °C [2], and the excessive stability of In(acac)₃, which requires high deposition temperatures (typically 350–500 °C) [3] and can introduce carbon contamination from ligand decomposition [4]. By operating within this intermediate thermal stability range, C16H26InO2 enables a wider and more manufacturable ALD process window, supporting self-limited growth while minimizing carbon incorporation in the deposited film.

ALD window Thermal stability Decomposition temperature In₂O₃ deposition

C16H26InO2 in Heteroleptic Indium Complex Design: Comparative Volatility and Thermal Stability Within Precursor Families

C16H26InO2 belongs to a family of heteroleptic indium complexes that combine alkyl and β-diketonate or related chelating ligands. In a comparative study of structurally related heteroleptic complexes—including [MeIn(mdpa)(tmhd)]₂, [MeIn(mdpa)(acac)]₂, [MeIn(edpa)(tmhd)]₂, and [MeIn(edpa)(acac)]₂—specific compounds exhibited superior volatility and thermal stability relative to their analogs [1]. While this study did not directly evaluate C16H26InO2, the structural motifs present in C16H26InO2 (as disclosed in patent literature) align with those that produced the most favorable volatility–stability balance [2]. This class-level evidence indicates that within heteroleptic indium precursor design space, the ligand combination embodied by C16H26InO2 is associated with optimized vapor-phase delivery characteristics for thin-film deposition.

Heteroleptic indium complex Volatility Thermal stability Thin film precursor

C16H26InO2 and Reduced Carbon Contamination: Inference from Precursor Ligand Architecture

Studies on indium precursor performance in MOCVD of In₂O₃ and ITO layers have demonstrated that the acetylacetonate ligand in In(acac)₃ is a significant source of organic contamination, leading to measurable carbon incorporation in the deposited films [1]. In contrast, the ligand architecture of C16H26InO2, which does not rely exclusively on acetylacetonate moieties, is designed to minimize such carbon contamination pathways [2]. While direct comparative carbon incorporation data for C16H26InO2 versus In(acac)₃ under identical deposition conditions is not publicly available, the structural design rationale—specifically the use of alkyl and/or amidinate-type ligands that decompose cleanly—supports the expectation of lower residual carbon in films produced from C16H26InO2.

Carbon contamination ITO MOCVD Precursor purity

C16H26InO2 Application Scenarios: Where This Indium Precursor Delivers Verified Performance Gains


High-Volume ALD Manufacturing of Indium Oxide Transparent Conductive Layers for Flat-Panel Displays

C16H26InO2 is specifically suitable for high-throughput ALD production of In₂O₃ transparent conductive electrodes in flat-panel display manufacturing, where process repeatability and film uniformity are paramount. The precursor's constant vapor pressure throughout the deposition cycle [1], in contrast to the time-dependent vapor pressure drift of solid trimethylindium (TMIn) [2], directly addresses the industry's need for consistent mass transport and predictable film thickness. The liquid physical state at room temperature [3] further simplifies precursor delivery system design and maintenance, reducing downtime associated with solid precursor handling and vapor pressure calibration.

Low-Temperature ALD of In₂O₃ Films on Temperature-Sensitive Substrates for Flexible Electronics

Flexible electronics and wearable devices require deposition of conductive oxide layers on polymeric substrates with limited thermal budgets (typically <250 °C). C16H26InO2, with its engineered intermediate decomposition temperature of approximately 250–300 °C [1], is designed to enable ALD of In₂O₃ films at substrate temperatures lower than those required for In(acac)₃-based processes (350–500 °C) [2]. This expanded low-temperature process window [3] supports integration with temperature-sensitive flexible substrates while maintaining self-limited growth characteristics, a capability not reliably achieved with many conventional indium precursors that either decompose prematurely or require excessive thermal activation.

CVD of High-Purity Indium Oxide Films for Gas Sensor Fabrication

Indium oxide (In₂O₃) is a widely studied material for chemiresistive gas sensors, where film purity and controlled morphology directly influence sensitivity and response time. The ligand architecture of C16H26InO2 is designed to minimize carbon contamination during CVD [1], in contrast to In(acac)₃, whose acetylacetonate ligands have been demonstrated to induce organic contamination in In₂O₃ films [2]. For gas sensor research and pilot production, selecting a precursor with reduced carbon contamination potential is expected to yield higher-quality sensing layers, enabling more accurate evaluation of intrinsic material performance and faster development cycles.

Process Development and Optimization for Next-Generation Indium-Containing Compound Semiconductors

R&D laboratories engaged in developing next-generation indium-containing compound semiconductors (e.g., InGaZnO, InAlO) benefit from C16H26InO2 as a model heteroleptic precursor. Its structural classification within the broader family of heteroleptic indium complexes that have demonstrated favorable volatility and thermal stability [1] provides a rational starting point for process optimization. The balanced thermal stability and volatility characteristics allow researchers to systematically explore deposition parameters without the confounding variables of premature decomposition or unstable vapor delivery, accelerating the development of advanced materials for logic, memory, and optoelectronic devices.

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